

In-Depth Technical Guide: The Crystal Structure of the IrV Intermetallic Compound

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Compound of Interest

Compound Name: Iridium--vanadium (1/1)

Cat. No.: B15486302

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the Iridium-Vanadium (IrV) intermetallic compound. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the material's crystallographic properties. This document summarizes the known structural data, outlines the experimental procedures for its determination, and presents this information in a clear, accessible format.

Introduction to the IrV Intermetallic Compound

The IrV intermetallic compound is a material of interest due to the unique properties that can arise from the combination of a heavy 5d transition metal (Iridium) and a lighter 3d transition metal (Vanadium). The specific arrangement of atoms in its crystal lattice dictates its electronic, magnetic, and catalytic behaviors, making a thorough understanding of its structure crucial for both fundamental research and potential applications. The stable phase of IrV at a 1:1 stoichiometric ratio adopts a specific orthorhombic crystal structure, which is a distorted variant of the more common Cesium Chloride (CsCl) B2 type structure.

Crystallographic Data

The crystal structure of the IrV intermetallic compound has been identified as orthorhombic. The key crystallographic data are summarized in the tables below.

Table 1: Crystal System and Space Group of IrV[1]

Parameter	Value
Crystal System	Orthorhombic
Pearson Symbol	oC8
Space Group	Cmmm (No. 65)
Strukturbericht Des	None

Table 2: Lattice Parameters of IrV

While the orthorhombic crystal system is well-established for IrV, specific experimentally determined lattice parameters (a, b, c) are not consistently reported in readily accessible literature. Theoretical calculations and experimental studies are required to ascertain these precise values.

Lattice Parameter	Value (Å)
a	Data not available in search results
b	Data not available in search results
c	Data not available in search results

Table 3: Atomic Positions for IrV[1]

The atoms in the IrV unit cell occupy specific Wyckoff positions within the Cmmm space group. The Iridium atoms are located at the 4j sites, and the Vanadium atoms are at the 4g sites. The exact fractional coordinates, which define the distortion from the ideal B2 structure, are represented by variables (y for Ir and x for V).

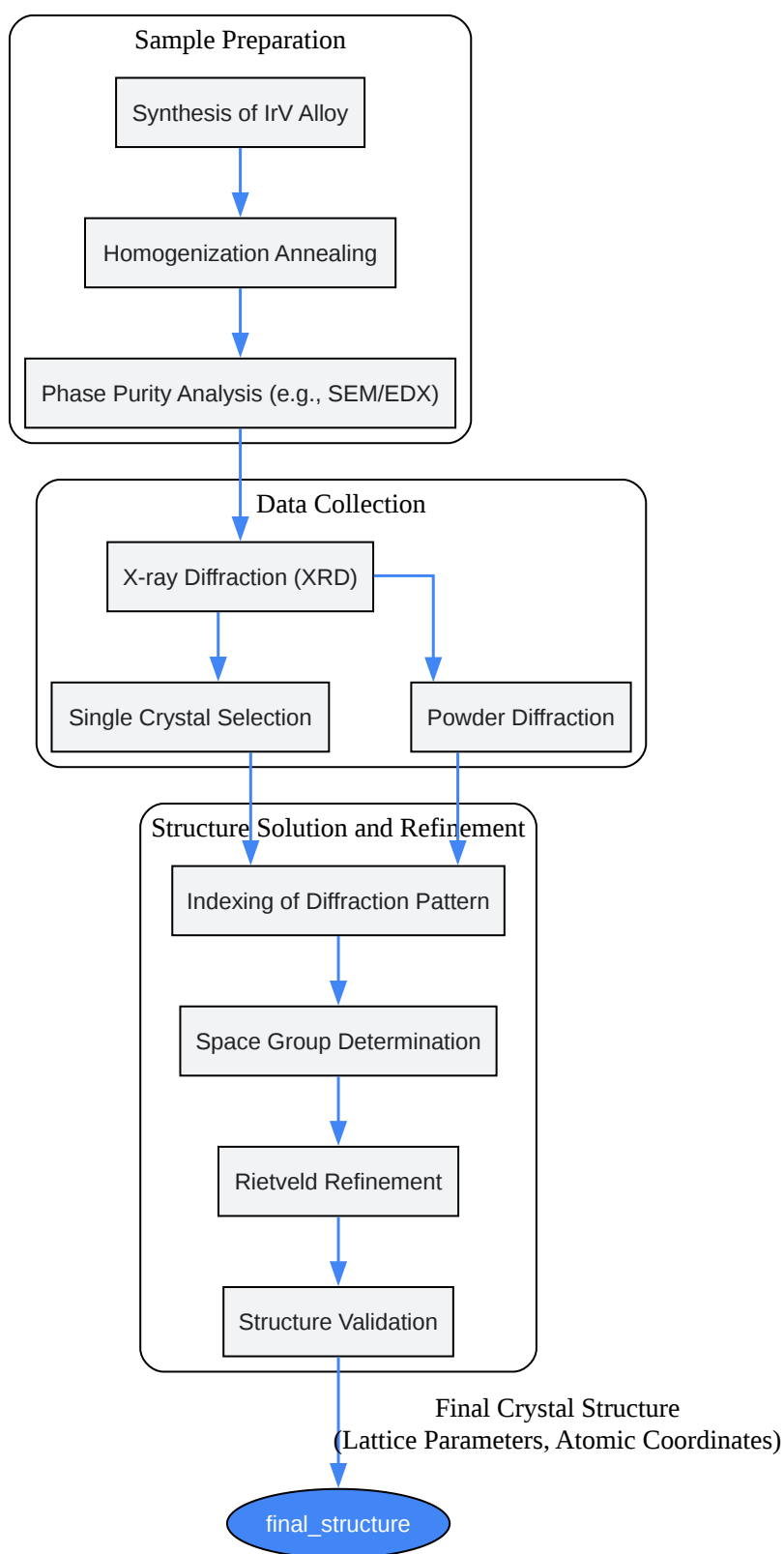
Atom	Wyckoff Position	Fractional Coordinates
Iridium (Ir)	4j	(0, y, 1/2)
Vanadium (V)	4g	(x, 0, 0)

Note: The precise numerical values for the fractional coordinates 'x' and 'y' are not available in the searched literature. These values would be determined through experimental refinement of diffraction data.

Experimental Determination of Crystal Structure

The determination of the crystal structure of an intermetallic compound like IrV typically involves the following key experimental stages. The specific experimental details for the initial structure solution of IrV are attributed to the work of Flükiger et al. in the Journal of the Less-Common Metals (1978), although the detailed experimental parameters from this specific publication were not retrievable from the performed searches.

Experimental Workflow:



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Caption: Experimental workflow for determining the crystal structure of the IrV intermetallic compound.

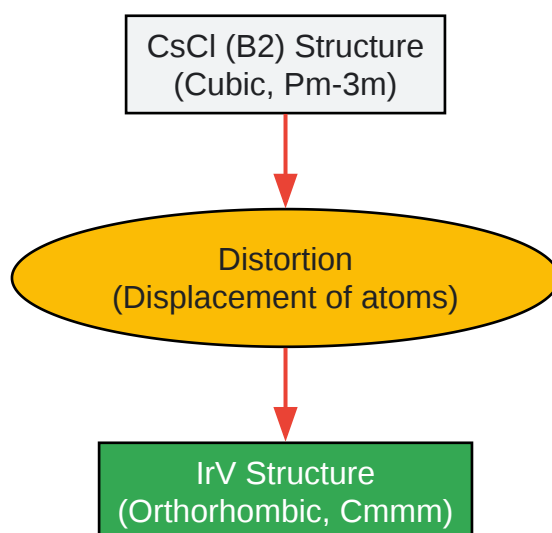
Methodology Details:

- **Synthesis and Sample Preparation:** The process begins with the synthesis of the IrV alloy, typically through arc melting of high-purity Iridium and Vanadium under an inert atmosphere to prevent oxidation. The resulting ingot is then subjected to a high-temperature annealing process for an extended period to ensure chemical homogeneity and the formation of the desired intermetallic phase. The phase purity of the sample is subsequently confirmed using techniques like Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX).
- **X-ray Diffraction (XRD):** The primary technique for crystal structure determination is X-ray diffraction. This can be performed on a single crystal or on a polycrystalline powder sample.
 - **Single Crystal XRD:** A small, well-formed single crystal is isolated and mounted on a goniometer. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. This method provides the most accurate determination of the unit cell parameters and atomic positions.
 - **Powder XRD:** A finely ground powder of the IrV sample is exposed to a monochromatic X-ray beam. The diffracted X-rays are collected as a function of the scattering angle (2θ).
- **Structure Solution and Refinement:**
 - **Indexing:** The positions of the diffraction peaks are used to determine the unit cell parameters (a , b , c , α , β , γ) and the crystal system.
 - **Space Group Determination:** The systematic absences in the diffraction pattern are analyzed to determine the space group of the crystal. For IrV, this was determined to be Cmmm.
 - **Rietveld Refinement:** This powerful technique is used to refine the crystal structure model by minimizing the difference between the experimental diffraction pattern and a calculated pattern based on the model. The parameters refined include the lattice parameters, atomic

positions, site occupancies, and thermal displacement parameters. This refinement process yields the final, precise values for the crystal structure.

Structural Relationship to the CsCl (B2) Structure

The orthorhombic Cmmm structure of IrV can be understood as a distortion of the body-centered cubic (BCC) CsCl (B2) structure. This relationship can be visualized by considering the transformation of the cubic unit cell to the orthorhombic cell.



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Caption: Relationship between the CsCl (B2) and IrV crystal structures.

In the ideal CsCl structure, the Iridium and Vanadium atoms would occupy the corners and the body-center of a cubic unit cell. In the IrV structure, slight displacements of the atoms from these high-symmetry positions lead to a lowering of the symmetry to orthorhombic. This distortion is driven by electronic factors to achieve a more stable energetic configuration.

Conclusion

The IrV intermetallic compound crystallizes in an orthorhombic structure with the space group Cmmm. While its crystallographic system and atomic Wyckoff positions are well-documented, the precise experimental lattice parameters and fractional atomic coordinates require access to the original experimental studies or comprehensive crystallographic databases. The structure is a fascinating example of a distortion from a simpler, higher-symmetry parent lattice, a common

theme in intermetallic chemistry that gives rise to a rich variety of physical and chemical properties. Further experimental and theoretical work is essential to fully elucidate the structure-property relationships in this intriguing material.

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References

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